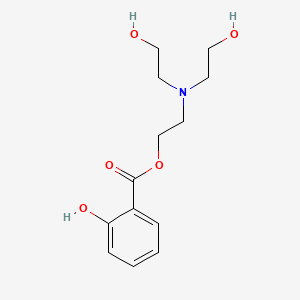

Trolamine salicylate ester

Description

See also: Salicylic Acid (has active moiety); Menthol, Unspecified Form; Trolamine Salicylate (component of) ... View More ...

Properties

Key on ui mechanism of action |

Inflammation and tissue damage in different conditions including arthritis, bursitis, joint disorder, bruises, and strains or sprains of muscle origin, induce mild to moderate pain and are associated with increase prostaglandin synthesis. This is thought to be a result of COX-2 enzyme induction. COX-2 is induced in inflammatory cells in case of cell injury, infection or activation from inflammatory cytokines such as interleukin (IL)-1 and tumor necrosis factor (TNF)-α. Upon activation, COX-2 produces prostanoid mediators of inflammation such as prostaglandins and thromboxanes. Trolamine salicylate mediates its analgesic effect by inhibiting the production of inflammatory mediators that sensitize nociceptive nerve endings and generate pain. |

|---|---|

CAS No. |

10377-95-4 |

Molecular Formula |

C13H19NO5 |

Molecular Weight |

269.29 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethyl 2-hydroxybenzoate |

InChI |

InChI=1S/C13H19NO5/c15-8-5-14(6-9-16)7-10-19-13(18)11-3-1-2-4-12(11)17/h1-4,15-17H,5-10H2 |

InChI Key |

NAFDCRMGWKHMJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O.C(CO)N(CCO)CCO |

Appearance |

Solid powder |

boiling_point |

Decomposes |

Other CAS No. |

10377-95-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Trolamine salicylate (ester); |

Origin of Product |

United States |

Foundational & Exploratory

Trolamine Salicylate: A Comprehensive Technical Guide to its Synthesis and Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trolamine salicylate, a widely utilized topical analgesic for the temporary relief of minor aches and pains, is often misunderstood in terms of its chemical synthesis. This technical guide clarifies the core chemical principles underlying its formation. Contrary to the notion of it being a product of esterification, trolamine salicylate is an organic salt. Its synthesis is achieved through a straightforward acid-base neutralization reaction between salicylic acid and trolamine (triethanolamine). This document provides an in-depth exploration of the synthesis, reaction mechanism, and relevant experimental protocols. Furthermore, it addresses the distinction between this salt formation and a true esterification reaction, providing clarity for researchers in drug development and formulation.

The Chemical Nature of Trolamine Salicylate: Salt vs. Ester

A frequent misconception is the classification of trolamine salicylate as an ester. It is, in fact, an organic salt formed from the reaction of a carboxylic acid (salicylic acid) and an amine (trolamine).[1][2][3][4] The key distinction lies in the type of bond formed:

-

Salt Formation (Neutralization): Involves the transfer of a proton (H+) from the acidic carboxylic acid group of salicylic acid to the basic nitrogen atom of trolamine. This results in the formation of an ionic bond between the salicylate anion and the trolaminium cation.[3][5]

-

Ester Formation (Esterification): Involves a condensation reaction between a carboxylic acid and an alcohol, resulting in the formation of a covalent ester bond (-COO-) with the elimination of a water molecule. While salicylic acid can undergo esterification with simple alcohols like methanol to form methyl salicylate[6][7], this is not the reaction that produces trolamine salicylate.

The physical and chemical properties of trolamine salicylate, such as its water solubility and mechanism of action as a topical analgesic, are characteristic of a salt.

Synthesis of Trolamine Salicylate

The synthesis of trolamine salicylate is a direct acid-base neutralization reaction.[3][5] Equimolar amounts of salicylic acid and trolamine are reacted, typically in a suitable solvent, to form the salt.[3]

Reaction Equation

The overall reaction can be represented as follows:

(C₆H₄(OH)COOH) + N(CH₂CH₂OH)₃ → [NH(CH₂CH₂OH)₃]⁺[C₆H₄(OH)COO]⁻

(Salicylic Acid) + (Trolamine) → (Trolaminium Salicylate)

Reaction Conditions

The reaction is typically carried out under mild conditions.[3][5] Salicylic acid is dissolved in an appropriate solvent, and trolamine is added, often with stirring. The reaction is exothermic, and in some cases, gentle heating may be applied to ensure the complete dissolution of the salicylic acid and to increase the reaction rate.[5] However, excessive temperatures should be avoided to prevent degradation.[5]

Solvents

Common solvents for this synthesis include propylene glycol, ethanol, or aqueous solutions.[3] The choice of solvent can influence the final formulation of the product, especially for topical applications.

Reaction Mechanism: Acid-Base Neutralization

The mechanism for the formation of trolamine salicylate is a classic proton transfer from the carboxylic acid group of salicylic acid to the lone pair of electrons on the nitrogen atom of trolamine.

Caption: Figure 1: Reaction Mechanism of Trolamine Salicylate Synthesis.

Quantitative Data Summary

While specific yield data for industrial-scale synthesis is proprietary, laboratory preparations of trolamine salicylate via neutralization are expected to be high-yielding. The following table presents theoretical and illustrative data for a typical laboratory synthesis.

| Parameter | Value | Reference/Note |

| Reactants | ||

| Salicylic Acid Molar Mass | 138.12 g/mol | |

| Trolamine Molar Mass | 149.19 g/mol | |

| Reactant Molar Ratio | 1:1 | [8] |

| Product | ||

| Trolamine Salicylate Molar Mass | 287.31 g/mol | [2][3] |

| Theoretical Yield | ~100% | Based on stoichiometry |

| Purity (Illustrative) | >99% | Dependent on purification |

| Reaction Conditions | ||

| Temperature | Room Temperature to 50°C | [5] |

| Solvent | Propylene Glycol | [3] |

Experimental Protocols

The following provides a detailed methodology for the laboratory-scale synthesis of trolamine salicylate.

Materials and Equipment

-

Salicylic Acid (USP grade)

-

Trolamine (USP grade)

-

Propylene Glycol

-

Glass beaker or reaction vessel

-

Magnetic stirrer and stir bar

-

Heating plate (optional)

-

Spatula

-

Weighing balance

Synthesis Procedure

-

Preparation: Weigh equimolar amounts of salicylic acid and trolamine. For example, weigh 13.81 g of salicylic acid and 14.92 g of trolamine.

-

Dissolution: Place the weighed salicylic acid into a beaker containing a suitable amount of propylene glycol (e.g., 100 mL).

-

Mixing: Begin stirring the mixture with a magnetic stirrer. Gentle heating (to approximately 40-50°C) can be applied to aid in the dissolution of the salicylic acid.[5]

-

Reaction: Slowly add the trolamine to the salicylic acid solution while continuing to stir. An exothermic reaction will occur.

-

Completion: Continue stirring until all the salicylic acid has dissolved and the solution is clear, indicating the completion of the neutralization reaction.

-

Cooling: Allow the resulting trolamine salicylate solution to cool to room temperature.

-

Storage: Transfer the final product to a tightly sealed container and store in a cool place.

Caption: Figure 2: Experimental Workflow for Trolamine Salicylate Synthesis.

Distinction from Fischer Esterification

To further clarify, the Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[6][7] If salicylic acid were to react with an alcohol like methanol in the presence of an acid catalyst (e.g., sulfuric acid), the product would be methyl salicylate, not trolamine salicylate.

Fischer Esterification Mechanism Overview

-

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

-

Water Elimination: A molecule of water is eliminated, forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product.

This mechanism is fundamentally different from the simple proton transfer that occurs in the synthesis of trolamine salicylate.

Conclusion

Trolamine salicylate is an organic salt synthesized through a direct and efficient acid-base neutralization reaction between salicylic acid and trolamine. The reaction mechanism involves a simple proton transfer. Understanding the correct chemical nature and synthesis of this active pharmaceutical ingredient is crucial for researchers, scientists, and drug development professionals involved in its formulation and analysis. The common misconception of it being an ester is incorrect, and this guide serves to provide a clear and accurate technical overview of its formation.

References

- 1. trolamine salicylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Trolamine salicylate - Wikipedia [en.wikipedia.org]

- 5. Triethanolamine salicylate | 2174-16-5 | Benchchem [benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. medkoo.com [medkoo.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Trolamine Salicylate Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trolamine salicylate, a widely recognized topical analgesic, exists in two distinct chemical forms: a salt and an ester. This technical guide focuses on the trolamine salicylate ester, chemically identified as 2-(Bis(2-hydroxyethyl)amino)ethyl salicylate (CAS 10377-95-4). This document provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. It includes detailed experimental protocols for its synthesis and analysis, alongside a summary of available efficacy and safety data. Notably, evidence suggests the ester form may offer advantages in skin penetration compared to its salt counterpart, a critical consideration for topical drug development. This guide aims to serve as a foundational resource for researchers and professionals engaged in the development and study of topical salicylate formulations.

Chemical Structure and Identification

Trolamine salicylate ester, systematically named 2-(Bis(2-hydroxyethyl)amino)ethyl salicylate, is the product of the esterification of salicylic acid with triethanolamine. It is crucial to distinguish the ester from the more commonly referenced trolamine salicylate salt, which is formed through an acid-base neutralization reaction.

The chemical structure and key identifiers of trolamine salicylate ester are presented below:

-

IUPAC Name: 2-(Bis(2-hydroxyethyl)amino)ethyl salicylate[1]

-

CAS Number: 10377-95-4[1]

-

Molecular Formula: C13H19NO5[1]

-

Molecular Weight: 269.30 g/mol [1]

-

Chemical Structure:

Physicochemical Properties

| Property | Trolamine Salicylate Ester | Ethyl Salicylate (for comparison) | 2-Hydroxyethyl Salicylate (for comparison) |

| Molecular Weight ( g/mol ) | 269.30[1] | 166.17 | 182.17 |

| Appearance | Solid powder[1] | Clear, colorless liquid | - |

| Melting Point (°C) | Data not available | 1 | 25[2] |

| Boiling Point (°C) | Data not available | 234 | 167-170 (at 2 mmHg)[2] |

| Solubility | Soluble in DMSO[3] | Sparingly soluble in water; soluble in alcohol and ether | Data not available |

| LogP | Data not available | 2.76 | 1.39 |

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action for trolamine salicylate ester, consistent with other salicylates, is the inhibition of the cyclooxygenase (COX) enzymes.[3] This inhibition disrupts the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.

The signaling pathway is illustrated below:

Figure 1. Mechanism of action of Trolamine Salicylate Ester via COX enzyme inhibition.

Experimental Protocols

Synthesis of Trolamine Salicylate Ester

The synthesis of 2-(Bis(2-hydroxyethyl)amino)ethyl salicylate is achieved through Fischer esterification. The following is a generalized protocol based on standard esterification procedures for similar compounds.

Figure 2. General workflow for the synthesis of Trolamine Salicylate Ester.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine salicylic acid and a molar excess of triethanolamine in a suitable solvent (e.g., toluene) to facilitate the removal of water via a Dean-Stark apparatus.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the ester into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

In Vitro Skin Permeation Studies

To evaluate the skin penetration of trolamine salicylate ester, in vitro studies using Franz diffusion cells are commonly employed.

Protocol:

-

Skin Preparation: Excised human or animal skin is mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Formulation Application: A defined amount of the test formulation containing trolamine salicylate ester is applied to the skin surface in the donor compartment.

-

Receptor Phase: The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline at pH 7.4) and maintained at a constant temperature (32°C or 37°C). The receptor fluid is continuously stirred.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh buffer.

-

Analysis: The concentration of trolamine salicylate ester in the collected samples is quantified using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the steady-state flux (Jss) and the permeability coefficient (Kp).

Analytical Characterization

High-performance liquid chromatography (HPLC) is a suitable method for the identification and quantification of trolamine salicylate ester.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid).

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the salicylate chromophore (around 237 nm and 305 nm).[4]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Efficacy and Safety Data

While clinical data specifically for the trolamine salicylate ester is limited, studies on topical formulations of "trolamine salicylate" have demonstrated its efficacy in providing temporary relief from musculoskeletal pain. It is often not specified whether the salt or ester form was used in these studies. However, the available information suggests a favorable safety profile for topical application due to low systemic absorption.

| Study Type | Endpoint | Result | Reference |

| Clinical Trial (Osteoarthritis) | Pain and stiffness relief | A 10% trolamine salicylate cream was shown to be safe and effective for the temporary relief of minor pain and stiffness associated with osteoarthritis in the hands. | --INVALID-LINK-- |

| In Vitro Skin Permeation | Dermal Penetration | Negligible levels of salicylate were seen following the application of a triethanolamine salicylate formulation in contrast to a methylsalicylate formulation. This suggests the salt form has lower skin penetration. The ester form is expected to have better penetration. | --INVALID-LINK-- |

| Safety Assessment | General Safety | Topical salicylates are generally considered safe for topical use with a low incidence of systemic side effects. Local skin irritation can occur. | --INVALID-LINK--[5] |

Conclusion

Trolamine salicylate ester presents a promising alternative to the more common salt form for topical analgesic formulations. Its chemical structure and potential for enhanced skin permeability warrant further investigation and development. This technical guide provides a foundational understanding of its chemical and physical properties, mechanism of action, and methods for its synthesis and analysis. Further research, particularly well-controlled clinical trials that specifically evaluate the ester form, is necessary to fully elucidate its therapeutic potential and to establish comprehensive efficacy and safety profiles for this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. Page loading... [guidechem.com]

- 3. Buy 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate | 10377-95-4 | >98% [smolecule.com]

- 4. 2-Hydroxyethyl salicylate | SIELC Technologies [sielc.com]

- 5. Making Sense of Topical Pain Relief Options: Comparing Topical Analgesics in Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Development of Trolamine Salicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trolamine salicylate, an organic salt formed from triethanolamine and salicylic acid, has been a component of topical analgesic formulations for decades. This technical guide provides a comprehensive overview of its discovery, historical development, mechanism of action, and clinical applications. It delves into the quantitative data from key clinical studies, details the experimental protocols used to evaluate its efficacy and safety, and visually represents its signaling pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and pain management.

Discovery and Historical Development

Trolamine salicylate, also known as triethanolamine salicylate, emerged as a therapeutic agent in the mid-20th century, capitalizing on the well-established analgesic and anti-inflammatory properties of salicylates. The history of salicylates themselves dates back thousands of years, with the use of willow tree bark, a natural source of salicin, for pain and fever relief.[1] The synthesis of acetylsalicylic acid (aspirin) in the late 19th century marked a significant milestone in pharmacology.

The development of trolamine salicylate was driven by the desire to create a topical analgesic that could deliver the therapeutic benefits of salicylate directly to the site of pain, while minimizing the systemic side effects associated with oral administration, such as gastrointestinal irritation.[2] Trolamine, a tertiary amine, serves to neutralize the acidity of salicylic acid, creating a salt that is more suitable for topical application.[3]

One of the most well-known commercial products containing trolamine salicylate is Aspercreme, which was marketed by Thompson Medical Company.[4][5][6] Legal proceedings in the 1980s involving Thompson Medical Company and the Federal Trade Commission (FTC) brought public attention to the product's formulation and advertising claims, specifically regarding its relationship to aspirin.[4][5][6] Despite containing a salicylate, the FTC challenged the implication that Aspercreme contained aspirin itself.[4][5][6]

Historically, trolamine salicylate was also used as an ingredient in sunscreens due to the ability of the salicylate moiety to absorb UVB radiation.[3] However, in 2019, the U.S. Food and Drug Administration (FDA) proposed a rule classifying its use in sunscreens as "not generally recognized as safe and effective" due to insufficient data to support its safety and efficacy for this application.[3] It continues to be available in numerous over-the-counter topical analgesic products for the temporary relief of minor aches and pains of muscles and joints.[7][8]

Synthesis of Trolamine Salicylate

The synthesis of trolamine salicylate is a straightforward acid-base neutralization reaction.

Reaction:

Salicylic Acid (C₇H₆O₃) + Triethanolamine (C₆H₁₅NO₃) → Trolamine Salicylate (C₁₃H₂₁NO₆)

A general laboratory procedure for the synthesis of trolamine salicylate is as follows:

Materials:

-

Salicylic acid

-

Triethanolamine (Trolamine)

-

Methyl salicylate (as a solvent and for transesterification, in some methods)

-

Sodium methoxide (as a catalyst, in some methods)[9]

-

Suitable reaction vessel

-

Stirring apparatus

-

Heating mantle (optional)

Procedure:

A patented method for preparing an aqueous solution of trolamine salicylate involves the following steps:

-

In a reaction vessel, trolamine and a portion of the water are stirred at room temperature.[10]

-

Salicylic acid is slowly added to the stirring mixture until it completely dissolves, forming the trolamine salicylate salt.[10]

-

In a separate vessel, any preservatives, such as methyl and propyl parahydroxybenzoic acid, are dissolved in a solvent like propylene glycol.[10]

-

The preservative solution is then slowly added to the trolamine salicylate mixture with continuous stirring to prevent precipitation.[10]

-

Finally, any additional components like isopropyl alcohol and the remaining water are added to form the final solution.[10]

An alternative method described for the preparation of trolamine salicylate involves the reaction of triethanolamine with methyl salicylate in the presence of a catalytic amount of sodium methoxide.[9] The reaction involves the transesterification of methyl salicylate with triethanolamine.

Mechanism of Action

The primary mechanism of action of trolamine salicylate is the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory cascade.[11][12]

Inhibition of Cyclooxygenase (COX)

Trolamine salicylate, like other salicylates, is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[11] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[11][12]

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[11] It is the primary source of prostaglandins that mediate inflammation and pain.[11]

By inhibiting COX enzymes, trolamine salicylate reduces the production of prostaglandins, thereby decreasing the inflammatory response and alleviating pain at the site of application.

Prostaglandin Signaling Pathway in Pain and Inflammation

The following diagram illustrates the prostaglandin signaling pathway and the site of action of trolamine salicylate.

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 3. Trolamine salicylate - Wikipedia [en.wikipedia.org]

- 4. quimbee.com [quimbee.com]

- 5. Thompson Medical Co., Inc. v. F.T.C â Case Brief Summary â Facts, Issue, Holding & Reasoning â Studicata [studicata.com]

- 6. law.justia.com [law.justia.com]

- 7. Triethanolamine Salicylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. canada.ca [canada.ca]

- 9. prepchem.com [prepchem.com]

- 10. EP0417245A1 - Topical analgesic composition - Google Patents [patents.google.com]

- 11. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. trolamine salicylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

An In-Depth Technical Guide to the Core Mechanism of Action of Trolamine Salicylate in Pain Relief

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trolamine salicylate is a topical analgesic agent employed for the temporary relief of minor musculoskeletal aches and pains. Chemically, it is an organic salt formed between triethanolamine and salicylic acid. Its primary mechanism of action is the localized inhibition of cyclooxygenase (COX) enzymes, which curtails the production of pain- and inflammation-mediating prostaglandins. Unlike its ester counterpart, methyl salicylate, or its systemically administered relative, acetylsalicylic acid (aspirin), trolamine salicylate is characterized by its minimal skin irritation and very low systemic absorption. This localizes its therapeutic effects to the application site, thereby enhancing its safety profile by avoiding the systemic side effects associated with oral nonsteroidal anti-inflammatory drugs (NSAIDs). This guide provides a detailed examination of its pharmacodynamics, pharmacokinetics, the experimental evidence supporting its mechanism of action, and the methodologies used in its evaluation.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The principal mechanism through which trolamine salicylate exerts its analgesic and anti-inflammatory effects is by inhibiting the activity of cyclooxygenase (COX) enzymes.[1] The active moiety, salicylic acid, non-selectively inhibits both COX-1 and COX-2 isoforms.[2]

-

Tissue Injury and Inflammation Cascade: Following tissue injury, inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) are released, which induces the expression of the COX-2 enzyme.[3]

-

Arachidonic Acid Pathway: COX enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (e.g., PGE2) and thromboxanes.[2]

-

Role of Prostaglandins in Nociception: Prostaglandins, particularly PGE2, act as potent sensitizing agents for peripheral nociceptors (pain-sensing nerve endings). They lower the activation threshold of these neurons to other stimuli, such as bradykinin and histamine, leading to a state of hyperalgesia (increased sensitivity to pain).

-

Salicylate-Mediated Inhibition: By penetrating the skin to the underlying tissues, the salicylate from trolamine salicylate inhibits local COX activity.[1] This reduction in prostaglandin synthesis prevents the sensitization of nociceptive nerve endings, thereby alleviating pain and reducing inflammation at the site of application.[3]

Some studies suggest that sodium salicylate acts as a weak, competitive inhibitor of COX-2, where its inhibitory effect can be overcome by high concentrations of the substrate, arachidonic acid.[4] This is distinct from the irreversible inhibition of COX-1 by aspirin, which involves acetylation of a serine residue in the enzyme's active site.

Secondary and Proposed Mechanisms

While COX inhibition is the primary mechanism, other actions may contribute to the overall analgesic effect:

-

Vasodilation: Topical application may cause local dilation of blood vessels.[1] This enhanced circulation could help remove pain-inducing metabolites from the affected tissue and may contribute to a soothing warming sensation.[1]

-

Nociceptor Desensitization: Some literature suggests that trolamine salicylate may directly and temporarily desensitize nerve endings involved in pain perception.[2] However, the specific molecular interactions, for instance with TRP channels or other neuronal targets, are not well-elucidated for salicylate, unlike other topical agents like capsaicin.

-

Counter-Irritation: While more commonly associated with irritant salicylates like methyl salicylate, the principle of counter-irritation involves masking deeper musculoskeletal pain by inducing a milder sensation at the skin's surface.[5] Trolamine salicylate is specifically formulated to be non-irritating, making this a less likely primary mechanism.[3]

Pharmacokinetics: The Importance of Topical Administration

The clinical utility and safety profile of trolamine salicylate are defined by its pharmacokinetic properties, particularly its behavior at the skin barrier.

Skin Permeation and Absorption

Trolamine salicylate is more hydrophilic compared to other topical salicylates like methyl salicylate, which significantly impacts its skin penetration.[6][7] The primary rate-limiting step for its flux is the partitioning from the topical vehicle into the stratum corneum.[6][7]

-

Low Systemic Absorption: Studies in healthy volunteers applying a 10% trolamine salicylate cream found that salicylic acid was not detectable in the serum, indicating very low systemic absorption.[3] The urinary recovery of total salicylate over 24 hours was only about 1.4% of the total applied dose.[3]

-

Comparison with Methyl Salicylate: In direct comparison, topically applied methyl salicylate leads to significantly higher systemic absorption.[8] In one study, serum salicylate concentrations were undetectable after trolamine salicylate application but reached 2 to 6 mg/L after repeated application of a methyl salicylate ointment.[8] This highlights that trolamine salicylate's effects are predominantly local.

Data Presentation: Pharmacokinetic and Permeability Parameters

Table 1: Comparative Systemic Absorption of Topical Salicylates in Humans

| Parameter | 10% Trolamine Salicylate | 12.5% Methyl Salicylate | Reference |

|---|---|---|---|

| Serum Salicylate Levels | Not Detected | 2 - 6 mg/L (after 7th dose) | [8] |

| Urinary Recovery (24h) | 6.9 mg (~1.4% of dose) | 175.2 mg (~15.5% of dose) | [8] |

| Percutaneous Absorption | ~1% | 12-20% |[5] |

Table 2: In Vitro Skin Permeation of Trolamine Salicylate with Chemical Enhancers (Rat Skin Model)

| Enhancer | Flux Enhancement Ratio | Permeability Increase Mechanism | Reference |

|---|---|---|---|

| Transcutol® | ~11-fold | Increased partitioning into the skin | [6][7] |

| Eucalyptus Oil | ~11-fold | Increased partitioning into the skin | [6][7] |

| Sodium Lauryl Sulfate | ~3-fold | Disruption of lipid structure (increased diffusion) |[6][7] |

Experimental Protocols

The elucidation of trolamine salicylate's mechanism of action relies on a variety of standardized in vitro and in vivo experimental models.

In Vitro Protocol: Prostaglandin E2 (PGE2) Release Assay

This assay quantifies the inhibitory effect of a compound on prostaglandin production in cultured cells.

-

Objective: To determine the IC50 (half-maximal inhibitory concentration) of salicylate on COX-2-mediated PGE2 production.

-

Methodology:

-

Cell Culture: Human A549 cells (or a similar appropriate cell line) are cultured to 80-90% confluency.

-

COX-2 Induction: The culture medium is replaced with fresh medium containing an inflammatory stimulus, such as Interleukin-1β (IL-1β, e.g., 1 ng/mL), to induce the expression of the COX-2 enzyme. Cells are incubated for 24 hours.

-

Inhibitor Treatment: After induction, cells are washed and treated with fresh medium containing various concentrations of sodium salicylate (as a proxy for the active moiety of trolamine salicylate). A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation: Cells are incubated with the inhibitor for a defined period (e.g., 30 minutes).

-

Arachidonic Acid Challenge (Optional but recommended): To assess competitive inhibition, a fixed concentration of exogenous arachidonic acid (e.g., 10 µM) can be added to initiate the enzymatic reaction.

-

Supernatant Collection: The cell culture supernatant is collected.

-

PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.

-

Data Analysis: The percentage of PGE2 inhibition for each salicylate concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. One study using this method reported an IC50 for sodium salicylate of 5 µg/mL.[9]

-

In Vitro Protocol: Skin Permeation Study using Franz Diffusion Cells

This method assesses the rate at which a drug permeates through a skin sample.

-

Objective: To measure the flux and diffusion coefficient of trolamine salicylate across a skin barrier.

-

Methodology:

-

Apparatus Setup: Vertical Franz diffusion cells are assembled. Each cell consists of a donor compartment and a receptor compartment, separated by a piece of skin (e.g., excised human or rat skin). The receptor compartment is filled with a phosphate-buffered saline solution (pH 7.4), maintained at 37°C, and continuously stirred.

-

Membrane Preparation: The excised skin is mounted on the Franz cell with the stratum corneum facing the donor compartment.

-

Dosing: A precise amount of the trolamine salicylate formulation (e.g., 10% cream) is applied evenly to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), aliquots are withdrawn from the receptor fluid for analysis. The withdrawn volume is replaced with fresh buffer to maintain sink conditions.

-

Quantification: The concentration of salicylate in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The lag time (t_lag) is determined by extrapolating the linear portion of the plot to the x-axis.

-

In Vivo Protocol: Randall-Selitto Test (Mechanical Nociception Model)

This is a classic animal model to assess the efficacy of analgesics against inflammatory mechanical hyperalgesia.

-

Objective: To evaluate the ability of topically applied trolamine salicylate to increase the paw withdrawal threshold in an animal model of localized inflammation.

-

Methodology:

-

Animal Acclimation: Rodents (typically rats) are acclimated to the testing environment and handling procedures.

-

Baseline Measurement: A baseline mechanical nociceptive threshold is determined for each animal's hind paw using an analgesy-meter. This device applies a linearly increasing pressure to the paw, and the force at which the animal withdraws its paw is recorded.

-

Induction of Inflammation: A localized inflammation is induced by injecting an inflammatory agent (e.g., 0.1 mL of 1% carrageenan solution) into the plantar surface of one hind paw.

-

Hyperalgesia Development: The animals are allowed a period of time (e.g., 2-3 hours) for inflammation and mechanical hyperalgesia to develop, which is confirmed by a significant decrease in the paw withdrawal threshold.

-

Drug Administration: The test group receives a topical application of trolamine salicylate cream on the inflamed paw. The control group receives a placebo cream.

-

Post-Treatment Measurements: The paw withdrawal threshold is measured again at various time points after treatment (e.g., 30, 60, 90, 120 minutes).

-

Data Analysis: The results are typically expressed as the change in withdrawal threshold from the post-inflammation baseline or as a percentage of the maximum possible effect (%MPE). A significant increase in the withdrawal threshold in the treated group compared to the placebo group indicates analgesic activity.

-

Conclusion

The primary mechanism of action for trolamine salicylate in providing pain relief is the localized inhibition of COX-1 and COX-2 enzymes, leading to a reduction in the synthesis of sensitizing prostaglandins at the site of application. Its chemical nature as a salt, rather than an ester, results in low skin permeability and negligible systemic absorption, which is the cornerstone of its favorable safety profile. This distinguishes it from other topical salicylates that have higher systemic uptake and from oral NSAIDs that carry a risk of systemic adverse effects. While secondary mechanisms like vasodilation may play a minor role, the core efficacy of trolamine salicylate is firmly rooted in its ability to deliver the active salicylate moiety directly to inflamed and painful tissues to locally suppress the arachidonic acid cascade.

References

- 1. What is the mechanism of Trolamine Salicylate? [synapse.patsnap.com]

- 2. Articles [globalrx.com]

- 3. Percutaneous Absorption of Salicylic Acid after Administration of Trolamine Salicylate Cream in Rats with Transcutol® and Eucalyptus Oil Pre-Treated Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 5. Topical salicylates (Chapter 103) - The Essence of Analgesia and Analgesics [cambridge.org]

- 6. nano.ajums.ac.ir [nano.ajums.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. Serum concentrations of salicylic acid following topically applied salicylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Journey of Trolamine Salicylate Ester: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of trolamine salicylate ester. By consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as an in-depth resource for professionals in the field of drug development and pharmacology.

Executive Summary

Trolamine salicylate, an organic salt formed between triethanolamine and salicylic acid, is a topically applied analgesic.[1] Its efficacy is predicated on the local delivery of salicylate, a well-known non-steroidal anti-inflammatory drug (NSAID). Understanding the absorption, distribution, metabolism, and excretion (ADME) of trolamine salicylate is critical for optimizing its therapeutic use and ensuring its safety. This guide reveals that upon topical application, trolamine salicylate exhibits low systemic absorption in humans, with the primary metabolic fate being hydrolysis to salicylic acid, which then undergoes further systemic metabolism. Animal studies provide more detailed pharmacokinetic parameters, highlighting species-specific differences and the potential for penetration enhancers to significantly alter absorption profiles.

Pharmacokinetics

The in vivo journey of trolamine salicylate is characterized by its route of administration—topical application. This route is designed to maximize local effects while minimizing systemic exposure and associated side effects.[2]

Absorption

Following topical administration, trolamine salicylate is absorbed through the skin.[2] In healthy human volunteers, the systemic absorption of a 10% trolamine salicylate formulation is low, to the extent that salicylic acid was not detectable in serum in one study.[1] Another study in humans showed negligible levels of salicylate in the dermis and subcutaneous tissue following the application of a triethanolamine salicylate formulation, especially when compared to a methylsalicylate formulation.[3][4]

Animal studies offer more quantitative insights. In domestic pigs, it was found that at least 82% of topically applied trolamine [14C]salicylate was absorbed over a 2-hour period.[5] A study in rats investigated the effect of penetration enhancers on the systemic absorption of salicylic acid from a trolamine salicylate cream.

Table 1: Pharmacokinetic Parameters of Salicylic Acid Following Topical Administration of Trolamine Salicylate in Rats

| Treatment Group | AUC0-8hr (ng/mL/hr) (Median) |

| Control | 3023 |

| Transcutol® Pre-treated | 2522 |

| Eucalyptus Oil Pre-treated | 58976 |

Data extracted from a study on male Wistar rats.[6]

Distribution

Once absorbed, the salicylate moiety is distributed in the body. The study in pigs demonstrated a localization of the absorbed drug in the muscle underlying the treated area within 120 minutes.[5] The concentration of salicylate in the treated muscle was 13 times that of blood and 49 times that of muscle from untreated areas.[5] In rats, the apparent extravascular volume of distribution (V/F) was approximately 24.0 mL following topical administration of 1 gram of 10% trolamine salicylate on abdominal skin.[1] The use of eucalyptus oil as a penetration enhancer was found to significantly decrease the extravascular volume of distribution.[7][8]

Metabolism

The primary metabolic pathway for trolamine salicylate is the hydrolysis of the ester bond to yield salicylic acid and trolamine. Salicylic acid is the active moiety responsible for the anti-inflammatory and analgesic effects.[9][10] Once formed, salicylic acid enters the same metabolic and excretory pathways as salicylate from oral administration.[9] The liver is the primary site for salicylate metabolism.[9] The main metabolic routes for salicylic acid include conjugation with glycine to form salicyluric acid, and glucuronidation to form salicylic phenolic glucuronide and salicylic acyl glucuronide.[9] A smaller fraction may be hydroxylated to gentisic acid.[9]

Excretion

The metabolites of salicylic acid, along with a small amount of unchanged salicylic acid, are primarily excreted by the kidneys in the urine.[9] In a human study, the urinary recovery of total salicylate during the first 24 hours after topical application of 10% trolamine salicylate was 6.9 mg, which represented 1.4% of the total dose.[1] In the study on pigs, less than 0.5% of the applied dose was excreted in the urine during the 2-hour study period.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and interpretation of pharmacokinetic studies. The following sections summarize the methodologies employed in key in vivo studies of trolamine salicylate.

Animal Study in Rats

-

Objective: To assess the effect of skin pre-treatment with Transcutol® and eucalyptus oil on the systemic absorption of topical trolamine salicylate.[6]

-

Subjects: Male Wistar rats weighing 235 ± 20 g.[6]

-

Drug Administration: The hair on the abdominal region of the rats was removed 12 hours prior to the application of penetration enhancers.[6] The rats were divided into three groups: a control group, a group pre-treated with Transcutol®, and a group pre-treated with eucalyptus oil.[6] A commercial trolamine salicylate cream was then administered topically.

-

Sample Collection: Blood samples were collected at predetermined time points.

-

Analytical Method: The concentration of salicylic acid in rat plasma was determined using a high-performance liquid chromatography (HPLC) method with fluorescence detection.[6] The separation was achieved using a C18 column and a mobile phase consisting of acetonitrile and phosphate buffer.[6]

Animal Study in Pigs

-

Objective: To determine the extent of local tissue penetration of topically applied trolamine [14C]salicylate.[5]

-

Subjects: Domestic pigs.[5]

-

Drug Administration: A preparation of trolamine [14C]salicylate was applied onto a 100-cm2 shaved area of skin overlying the biceps femoris muscle at a concentration of 0.7 mg of salicylate/cm2.[5]

-

Sample Collection: Blood and muscle tissue samples (from treated and untreated areas) were collected at 10, 20, and 30 minutes, and up to 120 minutes.[5] Urine was also collected.[5]

-

Analytical Method: The levels of salicylate were measured using radiochemical methods due to the use of [14C]salicylate.

Conclusion

The in vivo pharmacokinetic profile of trolamine salicylate ester is characterized by its topical route of administration, leading to primarily localized effects with minimal systemic exposure in humans. The ester is readily hydrolyzed to the active moiety, salicylic acid, which then undergoes systemic metabolism and renal excretion, consistent with other salicylates. Animal studies provide valuable quantitative data, demonstrating significant absorption and tissue distribution, particularly in muscle underlying the application site. The use of penetration enhancers can dramatically increase systemic absorption, a critical consideration in formulation development. The methodologies outlined in this guide provide a foundation for designing future preclinical and clinical studies to further elucidate the pharmacokinetic and pharmacodynamic properties of trolamine salicylate and to develop safer and more effective topical analgesic formulations.

References

- 1. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Articles [globalrx.com]

- 3. researchgate.net [researchgate.net]

- 4. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Penetration of trolamine salicylate into the skeletal muscle of the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Percutaneous Absorption of Salicylic Acid after Administration of Trolamine Salicylate Cream in Rats with Transcutol® and Eucalyptus Oil Pre-Treated Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Percutaneous absorption of salicylic Acid after administration of trolamine salicylate cream in rats with transcutol(®) and eucalyptus oil pre-treated skin. | Semantic Scholar [semanticscholar.org]

- 8. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 9. Triethanolamine salicylate | 2174-16-5 | Benchchem [benchchem.com]

- 10. What is the mechanism of Trolamine Salicylate? [synapse.patsnap.com]

spectroscopic analysis of trolamine salicylate ester (FT-IR, NMR, UV-Vis)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of trolamine salicylate, a widely used topical analgesic. By leveraging Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectrophotometry, this document outlines the key spectral characteristics and provides detailed experimental protocols for the characterization of this active pharmaceutical ingredient.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of trolamine salicylate is characterized by absorption bands corresponding to the vibrations of its constituent parts: the salicylate anion and the trolamine cation.

Data Presentation: FT-IR Peak Assignments for Trolamine Salicylate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-2800 | O-H and N-H stretching | Hydroxyl and Ammonium groups of trolamine |

| ~3050 | C-H stretching (aromatic) | Salicylate |

| ~2950-2850 | C-H stretching (aliphatic) | Trolamine |

| 1650-1680 | C=O stretching (asymmetric) | Carboxylate (COO⁻) of salicylate |

| 1580-1610 | C=C stretching | Aromatic ring of salicylate |

| ~1485, ~1465 | C-C stretching | Aromatic ring of salicylate |

| ~1380 | C=O stretching (symmetric) | Carboxylate (COO⁻) of salicylate |

| ~1290 | C-O stretching | Phenolic group of salicylate |

| ~1240 | C-N stretching | Trolamine |

| ~1070, ~1030 | C-O stretching | Alcohol groups of trolamine |

| 800-600 | C-H bending (out-of-plane) | Aromatic ring of salicylate |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Experimental Protocol: FT-IR Analysis

A common method for analyzing solid samples like trolamine salicylate is the Potassium Bromide (KBr) pellet method.

-

Sample Preparation: Grind 1-2 mg of trolamine salicylate with approximately 200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder into a pellet die and press it under high pressure (approximately 8-10 tons) for several minutes to form a transparent or semi-transparent disc.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Collection: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Acquire the FT-IR spectrum of the trolamine salicylate pellet over the range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Alternatively, Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used, which requires minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact before spectral acquisition.[1][2][3][4][5][6]

Visualization: FT-IR Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts for Trolamine Salicylate

The following data is based on spectra obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to Tetramethylsilane (TMS).

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | dd | 1H | H-6 (Salicylate) |

| ~7.3 | t | 1H | H-4 (Salicylate) |

| ~6.8 | d | 1H | H-3 (Salicylate) |

| ~6.7 | t | 1H | H-5 (Salicylate) |

| ~3.6 | t | 6H | -CH₂-OH (Trolamine) |

| ~2.9 | t | 6H | -N-CH₂- (Trolamine) |

Note: d=doublet, t=triplet, dd=doublet of doublets. Coupling constants (J) for the aromatic protons are typically in the range of 7-8 Hz.

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~172 | C=O (Carboxylate) |

| ~160 | C-OH (Phenolic) |

| ~134 | C-4 (Salicylate) |

| ~130 | C-6 (Salicylate) |

| ~118 | C-5 (Salicylate) |

| ~117 | C-1 (Salicylate) |

| ~115 | C-3 (Salicylate) |

| ~59 | -CH₂-OH (Trolamine) |

| ~56 | -N-CH₂- (Trolamine) |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 10-20 mg of trolamine salicylate and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[7][8][9] Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon environment. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[10][11][12]

Visualization: NMR Experimental Workflow

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is used to determine the wavelengths at which a substance absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. Trolamine salicylate exhibits characteristic UV absorbance due to the salicylate chromophore, which is the basis for its use as a UVB filter in some sunscreen products.[13]

Data Presentation: UV-Vis Absorption Maxima (λmax) of Trolamine Salicylate

The position of the absorption maximum (λmax) is dependent on the solvent used.[14]

| Solvent | λmax (nm) |

| Methanol | ~301[15] |

| Ethanol | ~276[16] |

| Water | ~296 |

| Phosphate Buffer (pH 6.8) | ~236[17] |

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a suitable UV-grade solvent in which trolamine salicylate is soluble and that is transparent in the wavelength range of interest. Common choices include methanol, ethanol, and water.

-

Preparation of Stock Solution: Accurately weigh a precise amount of trolamine salicylate and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to fall within the linear range of the spectrophotometer's absorbance readings (typically 0.1 to 1.0 AU).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to stabilize.

-

Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Spectral Measurement: Record the UV-Vis spectrum of each of the prepared solutions over a specified wavelength range (e.g., 200-400 nm) to determine the λmax.

-

Quantitative Analysis: Measure the absorbance of the solutions at the determined λmax to construct a calibration curve of absorbance versus concentration, which can be used to determine the concentration of unknown samples.[18][19][20]

Visualization: UV-Vis Experimental Workflow

References

- 1. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discrimination of Solanaceae taxa and quantification of scopolamine and hyoscyamine by ATR-FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. scienceopen.com [scienceopen.com]

- 9. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.washington.edu [chem.washington.edu]

- 13. qNMR: top tips for optimised sample prep [manufacturingchemist.com]

- 14. Evaluation of sample preparation protocols for quantitative NMR-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. wisdomlib.org [wisdomlib.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. ijcrt.org [ijcrt.org]

- 20. edu.rsc.org [edu.rsc.org]

An In-depth Technical Guide to the Molecular Formula and Weight Analysis of Trolamine Salicylate Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular formula and weight of trolamine salicylate ester. It distinguishes the ester from the more commonly known trolamine salicylate salt and details the molecular characteristics of its constituent components. This document also outlines standard experimental protocols for the determination of molecular formula and weight, critical for quality control and characterization in research and drug development.

Molecular Composition and Distinction: Ester vs. Salt

Trolamine salicylate can exist in two forms: a salt and an ester. It is crucial to differentiate between these two as their molecular formulas and weights differ, which in turn affects their chemical and physical properties.

-

Trolamine Salicylate (Salt): This form is an organic salt resulting from the acid-base reaction between the carboxylic acid group of salicylic acid and the amino group of trolamine (triethanolamine). In this reaction, the acidic proton from salicylic acid is transferred to the nitrogen atom of trolamine.

-

Trolamine Salicylate Ester: The ester is formed through an esterification reaction between the carboxylic acid group of salicylic acid and one of the hydroxyl groups of trolamine. This is a condensation reaction where a molecule of water is eliminated.

The table below summarizes the molecular formulas and weights of trolamine salicylate ester, its salt form, and its constituent molecules.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Trolamine Salicylate Ester | C13H19NO5 | 269.30[1] |

| Trolamine Salicylate (Salt) | C13H21NO6 | 287.31[2] |

| Salicylic Acid | C7H6O3 | 138.12[3][4][5][6][7][8] |

| Trolamine (Triethanolamine) | C6H15NO3 | 149.19[8][9][10] |

Logical Relationship of Molecular Components

The following diagram illustrates the relationship between salicylic acid and trolamine in the formation of both the salt and the ester.

Caption: Formation of Trolamine Salicylate Salt and Ester.

Experimental Protocols for Molecular Formula and Weight Determination

Accurate determination of the molecular formula and weight is fundamental for the verification of a compound's identity and purity. The following are standard experimental methodologies employed for this purpose.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of ionized molecules, which provides the molecular weight of the compound.

Methodology:

-

Sample Preparation: A small amount of the trolamine salicylate ester is dissolved in a suitable volatile solvent.

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The peak corresponding to the molecular ion provides the molecular weight. High-resolution mass spectrometry can provide the exact mass, which helps in determining the molecular formula.

Elemental Analysis

Objective: To determine the percentage composition of each element (Carbon, Hydrogen, Nitrogen, Oxygen) in the compound.

Methodology:

-

Combustion: A precisely weighed sample of the trolamine salicylate ester is combusted in a furnace in the presence of excess oxygen.

-

Gas Separation: The combustion products (CO2, H2O, N2) are passed through a series of columns that separate them.

-

Detection: The amount of each gas is quantified using detectors (e.g., thermal conductivity detector).

-

Calculation: The mass percentages of C, H, and N are calculated from the amounts of CO2, H2O, and N2 produced. The percentage of oxygen is typically determined by difference. The resulting percentage composition is used to derive the empirical formula. The molecular formula is then determined by comparing the empirical formula mass with the molecular weight obtained from mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the structure of the molecule, which confirms the molecular formula and connectivity of atoms.

Methodology:

-

Sample Preparation: The sample is dissolved in a deuterated solvent.

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the atomic nuclei (e.g., ¹H, ¹³C) is detected.

-

Spectral Analysis: The resulting NMR spectrum provides information about the chemical environment of each atom, the number of different types of atoms, and how they are connected. This detailed structural information can be used to confirm the proposed molecular formula.

By employing these analytical techniques, researchers and drug development professionals can confidently determine and verify the molecular formula and weight of trolamine salicylate ester, ensuring the identity, purity, and quality of the compound for its intended application.

References

- 1. medkoo.com [medkoo.com]

- 2. medkoo.com [medkoo.com]

- 3. biocompare.com [biocompare.com]

- 4. Salicylic acid - Wikipedia [en.wikipedia.org]

- 5. Salicylic acid [webbook.nist.gov]

- 6. byjus.com [byjus.com]

- 7. Salicylic acid ACS reagent, = 99.0 69-72-7 [sigmaaldrich.com]

- 8. GSRS [precision.fda.gov]

- 9. trolamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Solubility and Stability of Trolamine Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trolamine salicylate is a widely utilized active pharmaceutical ingredient (API) primarily employed as a topical analgesic for the temporary relief of minor aches and pains of muscles and joints.[1][2] Chemically, it is an organic salt formed through an acid-base reaction between triethanolamine (trolamine) and salicylic acid.[1][2] The resulting compound is a 1:1 ionic complex, where the tertiary amine of trolamine is protonated, and the carboxylic acid of salicylic acid is deprotonated.[1] It is important to clarify that while it belongs to the salicylate class of compounds, trolamine salicylate is a salt, not an ester. This distinction is crucial for understanding its physicochemical properties, particularly its solubility and stability, which differ significantly from salicylate esters like methyl salicylate.

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of trolamine salicylate, supported by experimental protocols and visual diagrams to aid in research and development.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of trolamine salicylate is essential for formulation development. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Triethanolamine salicylate | [2][3] |

| Synonyms | Trolamine salicylate, TEA-Salicylate | [2][4] |

| CAS Number | 2174-16-5 | [1] |

| Molecular Formula | C₁₃H₂₁NO₆ | [1][3] |

| Molecular Weight | 287.31 g/mol | [1][5] |

| Appearance | Light yellow to amber viscous liquid or pale yellow to amber crystalline solid/lumps. | [1][3] |

| Odor | Odorless | [2][3] |

| Melting Point | Approximately 50°C | [1][3] |

| Boiling Point | Decomposes upon heating | [1][3] |

| pH (5% aqueous solution) | 6.0 - 7.5 | [1][3] |

| Refractive Index (at 20°C) | 1.505–1.535 | [3] |

| Density (at 25°C) | 1.209 g/mL | [5] |

Solubility Profile

Trolamine salicylate's nature as a salt significantly influences its solubility. It is generally characterized by its high water solubility.[6]

| Solvent | Solubility | Reference |

| Water | 68-73 g/L; also described as soluble and highly soluble. | [1] |

| Ethanol | Readily soluble | [1][3] |

| Other Alcohols | Soluble | [1][3] |

| Propylene Glycol | Used as a vehicle in compounded mixtures. | [3] |

| Oleic Acid | Used as an oil phase in microemulsion formulations, indicating good solubility. | [7] |

The solubility of trolamine salicylate is influenced by the pH of the medium, a critical factor in formulation and skin permeation.[8] While it is a salt, changes in pH can affect the equilibrium between the salt and its constituent acid and base, potentially altering its solubility characteristics.

Stability Characteristics

The stability of trolamine salicylate is a key consideration for its formulation, packaging, and storage.

| Condition | Stability Profile | Reference |

| Storage | Stable under normal/ordinary storage conditions. Should be preserved in tight containers in a cool place. | [1][3] |

| Thermal Stress | Decomposes upon heating without a defined boiling point, indicating thermal instability at elevated temperatures. | [1][3] |

| Incompatibilities | Strong oxidizing agents. | [3] |

| pH | Aqueous solutions maintain a neutral to slightly acidic pH (6.0-7.5), which contributes to its stability in such formulations. | [1][3] |

Experimental Protocols

The following sections detail generalized methodologies for assessing the solubility, stability, and quantification of trolamine salicylate, adaptable for specific research needs.

Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of trolamine salicylate to a known volume of the selected solvent (e.g., purified water, ethanol, phosphate buffer at a specific pH) in a glass flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the undissolved solid from the saturated solution. A syringe filter (e.g., 0.45 µm) is suitable for removing fine particles.

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of trolamine salicylate in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability Testing (ICH Guideline Approach)

Stability studies are crucial to determine the shelf-life and storage conditions. A typical approach follows the principles of the International Council for Harmonisation (ICH) guidelines.

-

Sample Preparation: Prepare the trolamine salicylate formulation (e.g., a 10% cream) and package it in the proposed container-closure system.

-

Storage Conditions: Store the samples in stability chambers under various temperature and humidity conditions as specified by ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

-

Time Points: Pull samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term testing; 0, 1, 2, 3, 6 months for accelerated testing).

-

Analysis: At each time point, analyze the samples for various parameters:

-

Assay: Quantify the amount of trolamine salicylate remaining using a stability-indicating HPLC method.

-

Degradation Products: Identify and quantify any degradation products. The method should be able to separate the active ingredient from any impurities or degradants.

-

Physical Properties: Assess appearance, color, odor, pH, and viscosity.

-

Microbial Limits: Perform microbial testing to ensure the formulation remains free from contamination.

-

-

Data Evaluation: Evaluate the data to determine the degradation kinetics and establish a re-test period or shelf-life for the product.

Analytical Quantification (HPLC-UV Method)

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for the quantification of trolamine salicylate and its related substances.

-

Chromatographic System:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M potassium phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile) in a 50:50 ratio.[9]

-

Flow Rate: A typical flow rate is 1.0 - 1.2 mL/min.[9]

-

Detection: UV detection at a wavelength where the salicylate moiety has significant absorbance, such as 236 nm or 237 nm.[7][9]

-

-

Standard Preparation: Prepare a stock solution of a trolamine salicylate reference standard of known concentration in the mobile phase or a suitable solvent. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh the sample (e.g., cream formulation), dissolve it in a suitable solvent, and dilute it to fall within the concentration range of the calibration curve. Filter the sample solution before injection.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of trolamine salicylate in the sample by interpolating its peak area from the calibration curve.

Visualizations: Pathways and Workflows

Mechanism of Action: COX Inhibition Pathway

Trolamine salicylate exerts its analgesic and anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[1][2] This action reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2][10]

Caption: Mechanism of action of trolamine salicylate via inhibition of COX enzymes.

Experimental Workflow: Solubility Determination

A generalized workflow for determining the equilibrium solubility of trolamine salicylate.

Caption: Generalized workflow for shake-flask solubility determination.

Experimental Workflow: Stability Study

A typical workflow for conducting a stability study on a trolamine salicylate formulation.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Trolamine Salicylate | C13H21NO6 | CID 25213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trolamine Salicylate or Triethanolamine Salicylate Manufacturers, SDS [mubychem.com]

- 4. scent.vn [scent.vn]

- 5. trolamine salicylate | CAS#:2174-16-5 | Chemsrc [chemsrc.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. wisdomlib.org [wisdomlib.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Trolamine Salicylate? [synapse.patsnap.com]

The Role of Trolamine Salicylate Esters as Cyclooxygenase-2 (COX-2) Inhibitors: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trolamine salicylate is a well-established topical analgesic that functions through the inhibition of cyclooxygenase (COX) enzymes. While the salt form is commonly used, there is growing interest in the potential of trolamine salicylate esters as more targeted anti-inflammatory agents, specifically as selective inhibitors of cyclooxygenase-2 (COX-2). This technical guide explores the therapeutic rationale, underlying biochemical pathways, and experimental methodologies for evaluating the efficacy of trolamine salicylate esters as COX-2 inhibitors. Due to a scarcity of direct research on trolamine salicylate esters, this paper will draw upon data from closely related salicylate ester derivatives to provide a comprehensive overview of their potential mechanism of action, inhibitory activity, and the experimental protocols required for their synthesis and evaluation. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring this promising class of compounds.

Introduction: The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzymes are critical mediators of inflammation and pain through their role in the synthesis of prostaglandins from arachidonic acid.[1] Two primary isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for "housekeeping" functions such as maintaining the integrity of the gastrointestinal lining.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[1][3]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) are non-selective, inhibiting both COX-1 and COX-2.[4] This lack of selectivity is associated with well-documented gastrointestinal side effects.[5] Consequently, the development of selective COX-2 inhibitors has been a major focus of pharmaceutical research, aiming to provide potent anti-inflammatory and analgesic effects with an improved safety profile.[1][4]

Salicylates, including the widely known aspirin, are a cornerstone of anti-inflammatory therapy. While salicylic acid itself is a weak inhibitor of purified COX enzymes, its derivatives have shown significant inhibitory potential.[3][6] Esterification of salicylic acid represents a promising strategy to enhance its pharmacological properties, potentially leading to increased potency and selectivity for COX-2. Trolamine salicylate esters, such as 2-(bis(2-hydroxyethyl)amino)ethyl salicylate, are of particular interest due to the established topical use of the parent compound, suggesting a favorable profile for localized delivery.

The Cyclooxygenase-2 (COX-2) Signaling Pathway

The inflammatory cascade leading to pain and edema is largely driven by the upregulation of COX-2 and the subsequent production of prostaglandins. As illustrated in the signaling pathway diagram below, various inflammatory stimuli, including interleukin-1β (IL-1β) and lipopolysaccharide (LPS), trigger intracellular signaling cascades that converge on the activation of transcription factors like NF-κB.[3] These transcription factors then bind to the promoter region of the COX-2 gene, initiating its transcription and translation.

The newly synthesized COX-2 enzyme metabolizes arachidonic acid into prostaglandin H2 (PGH2), which is then converted by downstream synthases into a variety of pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[6] PGE2 acts on its corresponding receptors on sensory neurons, leading to sensitization and the perception of pain. Selective COX-2 inhibitors, such as trolamine salicylate esters, are hypothesized to act by directly binding to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid and thereby reducing the production of pro-inflammatory prostaglandins.

Quantitative Analysis of Salicylate Ester COX-2 Inhibition

Table 1: In Vitro COX-1 and COX-2 Inhibition by Novel Salicylate Ester Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| MEST1 | 0.21 | 0.048 | 4.38 | [7][8] |

| Other Synthesized Esters | ||||

| Compound 3a | >100 | 0.140 | >714 | [5] |

| Compound 3e | >100 | 0.197 | >507 | [5] |

| Compound 3f | >100 | 0.215 | >465 | [5] |

| Compound 6b | 13.16 | 0.04 | 329 | [9] |

| Compound 6j | 12.48 | 0.04 | 312 |[9] |

Table 2: In Vitro COX-1 and COX-2 Inhibition by Standard NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Aspirin | 1.67 | 2.60 | 0.64 | [7][8] |

| Celecoxib | 14.7 | 0.05 | 294 | [9] |

| Indomethacin | 0.09 | 2.45 | 0.04 | [9] |

| Diclofenac | 0.21 | 3.8 | 0.06 |[10] |

Note: The data presented for "Novel Salicylate Ester Derivatives" are from studies on various newly synthesized compounds and are intended to be representative of the potential of this chemical class. These are not data for trolamine salicylate esters specifically.

Experimental Protocols